molecular formula C22H20ClN5O3 B2690515 8-{3-[(3-Chlorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione CAS No. 1021029-66-2

8-{3-[(3-Chlorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione

Cat. No. B2690515
CAS RN: 1021029-66-2
M. Wt: 437.88
InChI Key: GYXRRGCKWYGYSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-{3-[(3-Chlorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione is a useful research compound. Its molecular formula is C22H20ClN5O3 and its molecular weight is 437.88. The purity is usually 95%.
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Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the coupling of aryl or vinyl boron compounds with organic halides or triflates. The compound serves as an organoboron reagent in SM coupling reactions. Its stability, mild reaction conditions, and functional group tolerance make it a valuable tool for synthesizing complex molecules .

Fluorescent Materials

1,3,5-Triarylpyrazoline compounds, which share structural similarities with our compound, exhibit excellent fluorescence properties. These materials find applications in photoluminescent devices, organic nonlinear optics, and photorefractive materials .

Antiparasitic Activity

Molecular simulation studies have highlighted the potent in vitro antipromastigote activity of our compound. It interacts favorably with the active site of LmPTR1, a potential target for antileishmanial and antimalarial drug development .

Biologically Active Indole Derivatives

Indole derivatives, including our compound, have gained attention due to their diverse biological properties. These compounds are explored for their potential in treating cancer cells, microbial infections, and various disorders within the human body .

Neurotoxicity Assessment

In a novel study, the synthesized pyrazoline derivative containing our compound was evaluated for neurotoxic potential. Researchers investigated its effects on acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in the brain. Behavioral parameters and swimming potential were also assessed .

properties

IUPAC Name

6-[3-[(3-chlorophenyl)methoxy]phenyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O3/c1-25-19-18(20(29)26(2)22(25)30)28-10-9-27(21(28)24-19)16-7-4-8-17(12-16)31-13-14-5-3-6-15(23)11-14/h3-8,11-12H,9-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXRRGCKWYGYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CCN(C3=N2)C4=CC(=CC=C4)OCC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-{3-[(3-Chlorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione

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